(E)-3-methyl-4-nitropent-3-en-2-one
Description
(E)-3-methyl-4-nitropent-3-en-2-one is an α,β-unsaturated ketone characterized by a nitro group (-NO₂) at the C4 position and a methyl group (-CH₃) at the C3 position of a pentenone backbone. Its IUPAC name reflects the (E)-configuration of the double bond between C3 and C4, which imposes distinct steric and electronic effects on its reactivity. The molecular formula is C₆H₉NO₃, with a molar mass of 143.14 g/mol.
Structurally, the compound’s conjugated enone system (C=O and C=C groups) and electron-withdrawing nitro group make it highly reactive toward nucleophilic additions, such as Michael additions, and cycloaddition reactions.
Applications of (E)-3-methyl-4-nitropent-3-en-2-one are primarily in synthetic organic chemistry, where it serves as a precursor for synthesizing heterocycles, pharmaceuticals, or agrochemical intermediates. Its nitro group can be reduced to an amine, enabling further functionalization, while the ketone moiety offers sites for condensation reactions.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(E)-3-methyl-4-nitropent-3-en-2-one |
InChI |
InChI=1S/C6H9NO3/c1-4(6(3)8)5(2)7(9)10/h1-3H3/b5-4+ |
InChI Key |
QSQZDGASBNXNHF-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C(/C)\[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CC(=C(C)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-4-nitropent-3-en-2-one typically involves the aldol condensation of 3-methyl-2-butanone with nitroethane. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (E)-3-methyl-4-nitropent-3-en-2-one can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Methyl-4-nitropent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of nitroalkenes.
Reduction: Formation of amines.
Substitution: Formation of substituted alkenes.
Scientific Research Applications
(E)-3-Methyl-4-nitropent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (E)-3-methyl-4-nitropent-3-en-2-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The conjugated double bond also allows for interactions with other molecules through π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Table 1: Comparative Properties of (E)-3-methyl-4-nitropent-3-en-2-one and 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
| Property | (E)-3-methyl-4-nitropent-3-en-2-one | 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
|---|---|---|
| Molecular Formula | C₆H₉NO₃ | C₁₆H₁₃NO₃ |
| Molar Mass (g/mol) | 143.14 | 267.28 |
| Density (g/cm³) | Not reported | 1.226±0.06 (Predicted) |
| Boiling Point (°C) | Not reported | 437.6±45.0 (Predicted) |
| Key Structural Features | Aliphatic nitro-enone | Aromatic nitro-chalcone |
| Substituents | Methyl (C3), nitro (C4) | 4-methylphenyl (C3), 3-nitrophenyl (C1) |
Research Findings
- Synthetic Utility : (E)-3-methyl-4-nitropent-3-en-2-one’s simplicity enables rapid diversification in combinatorial chemistry, whereas the chalcone’s bulkier structure limits its use in high-throughput syntheses.
- Stability : The chalcone derivative’s higher predicted boiling point (437.6°C vs. ~200–250°C estimated for the aliphatic compound) reflects stronger intermolecular forces (e.g., π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
